3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

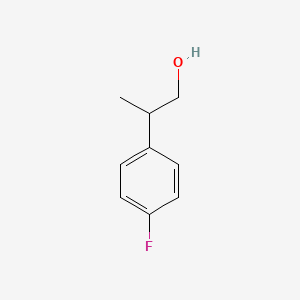

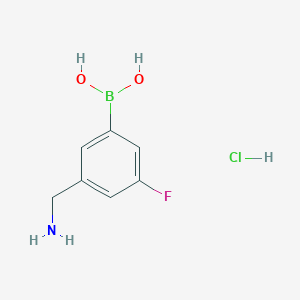

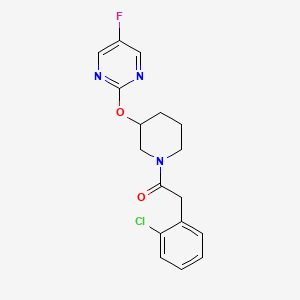

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a chemical compound with the empirical formula C7H11BClNO2 . It is a solid substance . It is used by early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride can be represented by the SMILES stringCl.NCc1cccc(c1)B(O)O . Chemical Reactions Analysis

Amines, such as 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, can react with acid chlorides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride include a density of 1.2±0.1 g/cm3, a boiling point of 354.6±44.0 °C at 760 mmHg, and a flash point of 168.3±28.4 °C . It also has a molar refractivity of 41.5±0.4 cm3, a polar surface area of 66 Å2, and a polarizability of 16.5±0.5 10-24 cm3 .科学的研究の応用

Compound Synthesis

(3-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride: serves as a versatile reagent for synthesizing a wide range of compounds. Researchers utilize it to create heterocyclic compounds, including benzimidazoles, peptides, and peptidomimetics. The electron-rich boron atom within this compound readily forms complexes with Lewis acids (such as amines or carboxylic acids), facilitating catalytic reactions. This capacity enables efficient synthesis, making it a valuable tool in organic chemistry research .

Catalyst for Various Reactions

The boron atom in AMPBH demonstrates remarkable properties, particularly its ability to act as a catalyst. It readily participates in reactions, such as Suzuki-Miyaura cross-coupling reactions, amidation, and esterification. Researchers leverage its catalytic activity to streamline synthetic processes and create complex molecules. Its versatility makes it an essential component in the toolbox of synthetic chemists .

Ligand for Protein and Enzyme Investigations

The strong affinity of AMPBH’s boron atom for proteins and enzymes allows it to serve as a ligand in structural and mechanistic studies. By binding to specific proteins or enzymes, researchers gain insights into their functions, interactions, and three-dimensional structures. This application is particularly valuable in drug discovery and understanding biological processes .

Drug Delivery Systems

Researchers have explored the use of phenylboronic acid-functionalized nanoparticles for targeted drug delivery. By attaching AMPBH to nanoparticles, they enhance drug delivery efficiency and achieve controlled release at specific sites. This application holds promise for improving therapeutic outcomes in various diseases .

Photoacoustic Imaging

In recent studies, phenylboronate-linked RGD-dextran/purpurin 18 conjugates have been used for in situ monitoring of intracellular structural changes through photoacoustic signals. These conjugates, containing AMPBH, enable non-invasive imaging and provide valuable information about cellular processes .

Proteasome Inhibitors

Researchers have discovered highly selective inhibitors of the human constitutive proteasome β5c chymotryptic subunit, some of which incorporate AMPBH as a key component. These inhibitors hold promise for cancer therapy and other diseases related to proteasome dysfunction .

References:

- Wang, B., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 3, 3840-3847

- Cheng, D. B., et al. (2017). In situ monitoring intracellular structural change of nanovehicles through photoacoustic signals based on phenylboronate-linked RGD-dextran/purpurin 18 conjugates. Biomacromolecules, 18, 1249-1258

- Zhan, W., et al. (2023). Discovery of highly selective inhibitors of the human constitutive proteasome β5c chymotryptic subunit. Journal of Medicinal Chemistry, 66, 1172-1185

Safety and Hazards

The safety information for 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride includes hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

作用機序

The pharmacokinetics of boronic acids and their derivatives can vary widely depending on their chemical structure and the specific biological system they interact with. Generally, they are well absorbed and can distribute throughout the body, but their metabolism and excretion can be influenced by many factors .

The action environment, including pH, temperature, and the presence of other molecules, can significantly influence the stability and efficacy of boronic acids .

特性

IUPAC Name |

[3-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-7-2-5(4-10)1-6(3-7)8(11)12;/h1-3,11-12H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAXXTZMUWNWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide](/img/structure/B2640699.png)

![N-{2-[(4-ethoxyanilino)carbonyl]phenyl}nicotinamide](/img/structure/B2640706.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2640710.png)

![2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640711.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2640713.png)